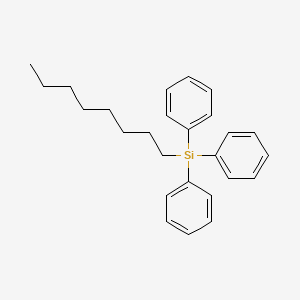

Octyl(triphenyl)silane

Description

Significance of Organosilanes in Contemporary Chemical Research

Organosilanes are pivotal in modern chemical research due to their versatility. numberanalytics.com They serve as reagents, catalysts, and intermediates in a wide array of chemical transformations, including cross-coupling reactions and hydrosilylation. numberanalytics.com Their stability and controlled reactivity make them valuable as protecting groups in complex organic syntheses. numberanalytics.com Beyond the laboratory, organosilicon compounds are fundamental to material science, forming the basis for silicones used in sealants, adhesives, and medical devices. numberanalytics.com They are also finding increasing applications in pharmaceuticals, where the introduction of silicon into drug molecules can enhance properties like potency. numberanalytics.com The field continues to expand, with a significant and growing number of publications each year, reflecting its sustained importance. beilstein-journals.org

Contextualization of Alkyl- and Aryl-Substituted Silanes

The properties and applications of organosilanes are heavily influenced by the nature of the organic groups attached to the silicon atom. Alkyl-substituted silanes, which contain one or more alkyl groups, and aryl-substituted silanes, which feature aromatic groups, represent two major families within this class of compounds.

Alkylsilanes, such as those with octyl groups, are often used to impart hydrophobicity to surfaces. innospk.com The long alkyl chain can reduce surface energy and repel water. innospk.com Trialkoxysilanes with long alkyl chains, for example, can hydrolyze and condense to form robust, water-repellent coatings. innospk.com They are also employed as coupling agents to improve the adhesion between organic polymers and inorganic materials in composites. innospk.com

Arylsilanes, particularly those with phenyl groups like triphenylsilane (B1312308), exhibit distinct electronic and steric properties. The phenyl groups can influence the reactivity of the silicon center and participate in various chemical transformations. msu.edu Tetra-arylsilane derivatives are noted for their high thermal and electrochemical stability, making them suitable for applications in optoelectronic materials. nih.gov The synthesis of arylsilanes often involves methods like Grignard reactions or palladium-catalyzed coupling reactions. nih.gov

Octyl(triphenyl)silane combines both alkyl and aryl substitution, suggesting a blend of properties. The octyl group can provide hydrophobicity and compatibility with nonpolar organic media, while the three phenyl groups contribute to thermal stability and specific electronic characteristics.

Current Research Landscape of this compound and Structurally Related Derivatives

The current research landscape for this compound itself appears to be focused on its synthesis and fundamental properties. While specific high-volume research on this exact compound is not extensive, research into structurally related compounds provides context for its potential applications.

For instance, research on poly[octyl(triphenylethynyl)]silane resin has explored its thermal degradation and dielectric properties, indicating the relevance of the octyl and triphenyl-containing silane (B1218182) structure in polymer science. Studies on other mixed alkyl-aryl silanes often focus on their utility as intermediates in organic synthesis or as building blocks for functional materials.

Derivatives that combine long-chain alkyl groups and functionalized aryl or other groups on a silicon center are being investigated for various applications. For example, silane-phosphonium compounds, which can be synthesized with octyl groups, are being developed for their antibiofilm and antiviral properties. acs.org In these structures, the octyl group can influence properties like hydrophobicity and molecular organization. acs.org

The synthesis of related compounds, such as n-octyltriethoxysilane, is well-documented, often involving the hydrosilylation of an alkene like 1-octene (B94956) with a corresponding silane. researchgate.net This suggests that a likely synthetic route to this compound would involve the reaction of an octyl Grignard reagent or octyllithium with triphenylchlorosilane, or the hydrosilylation of 1-octene with triphenylsilane.

Compound Information

| Compound Name |

| This compound |

| Tetraethylsilane |

| Triphenylsilane |

| n-Octyltriethoxysilane |

| Triphenylchlorosilane |

| 1-Octene |

| Poly[octyl(triphenylethynyl)]silane |

| Silane-phosphonium compounds |

This compound Properties

| Property | Value |

| Chemical Formula | C26H32Si |

| Molecular Weight | 372.6 g/mol |

| CAS Number | 17106-33-1 |

| Purity Specification | 95% |

| Long-Term Storage | Store in a cool, dry place |

| Transport Information | Not a hazardous material |

This table is based on data from a commercial supplier and is intended for research and development use only. aksci.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

17106-33-1 |

|---|---|

Molecular Formula |

C26H32Si |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

octyl(triphenyl)silane |

InChI |

InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |

InChI Key |

XBQHAKXEAHVCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Octyl Triphenyl Silane and Analogues

Grignard Reaction Approaches for Carbon-Silicon Bond Formation

The Grignard reaction represents a foundational and widely employed method for constructing carbon-silicon bonds. gelest.com This reaction's genesis traces back to the early 20th century and was instrumental in the initial development of organosilane chemistry. gelest.com The synthesis of octyl(triphenyl)silane via this route typically involves the reaction of a Grignard reagent with a suitable silyl (B83357) halide.

The primary strategy involves the nucleophilic attack of an octylmagnesium halide, such as octylmagnesium bromide, on triphenylchlorosilane. The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic, behaving like a carbanion, and readily displaces the chloride from the silicon center to form the stable C-Si bond. leah4sci.com This reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. leah4sci.com

Reaction Scheme: C₈H₁₇MgBr + (C₆H₅)₃SiCl → (C₆H₅)₃SiC₈H₁₇ + MgBrCl

An alternative, though less common, approach would be the reaction of triphenylsilyl magnesium bromide with an octyl halide (e.g., 1-bromooctane). In both cases, the reaction mixture is typically worked up with an aqueous solution to quench any remaining Grignard reagent and facilitate the isolation of the desired this compound product. orgsyn.org The versatility and high yields associated with Grignard chemistry make it a robust and reliable method for preparing a wide array of organosilanes, including tetra-substituted silanes like this compound. gelest.comchemistrysteps.com

Transition Metal-Catalyzed Coupling Reactions in Organosilane Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and selective bond formations. acs.org These methods often operate under milder conditions and exhibit greater functional group tolerance compared to traditional organometallic reactions. oaepublish.comacs.org

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkene. rhhz.net For the synthesis of this compound, this involves the addition of triphenylsilane (B1312308) to 1-octene (B94956). This reaction is one of the most critical processes in silicone industrial production and is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's or Karstedt's catalyst. rhhz.net

The reaction generally proceeds via an anti-Markovnikov addition, where the silyl group attaches to the terminal carbon of the alkene, yielding the linear this compound. However, the reactivity of triphenylsilane in hydrosilylation can be lower compared to other silanes like triethylsilane or diphenylsilane (B1312307), and its success is highly dependent on the choice of catalyst and reaction conditions. rsc.orgepfl.chrsc.org For instance, some cobalt and rhodium-based catalysts have shown poor conversion with triphenylsilane, while others can facilitate the reaction. rsc.orgrsc.org

A study using a rhodium catalyst, [Rh(SiSiBu)], demonstrated that while triethylsilane and diphenylsilane readily undergo hydrosilylation with 1-octene, triphenylsilane was found to be unreactive under the same conditions. rsc.org In contrast, other reports show that catalysts based on metals like rhodium and palladium can effectively mediate the hydrosilylation of alkynes with triphenylsilane. msu.edu

| Catalyst System | Silane (B1218182) | Alkene | Product | Observations | Reference |

| [Rh(SiSiBu)] | Triphenylsilane | 1-Octene | No reaction | Unreactive under conditions where Et₃SiH and Ph₂SiH₂ were successful. | rsc.org |

| Co(II) amide species | Triphenylsilane | Terminal Alkenes | Poor conversion/low yield | Catalyst was most effective with triethoxysilane. | rsc.org |

| Platinum complexes | Triphenylsilane | 1-Octene | This compound | A classic and widely studied reaction for C-Si bond formation. | rhhz.net |

| Rh(acac)(CO)₂ | Triphenylsilane | Alkynes | Silylformylation product | Ph₃SiH was more efficient than Et₃SiH, though reaction times were longer. | msu.edu |

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide to form a new carbon-carbon bond. wikipedia.orgnumberanalytics.com While extensively used for creating C(sp²)-C(sp²) bonds (e.g., biaryls), its application extends to the formation of C(sp²)-C(sp³) bonds, which would be required for the synthesis of this compound. wikipedia.orgrsc.org

The mechanism involves the oxidative addition of the organic halide to the low-valent palladium catalyst, followed by transmetalation with the organosilane, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgcore.ac.uk A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent pentacoordinate silicate (B1173343) intermediate. numberanalytics.comcore.ac.uk This intermediate is significantly more reactive in the transmetalation step.

For the synthesis of this compound, a hypothetical Hiyama coupling could involve the reaction of an octyl halide with a triphenylsilyl-organometallic species generated in situ from a precursor like triphenyl(alkoxy)silane. The development of fluoride-free Hiyama couplings has expanded the reaction's scope by avoiding the use of fluoride ions, which can be basic and cleave common silyl ether protecting groups. wikipedia.org

Hydrosilylation Methodologies for Alkylsilane Derivatization

Advanced Synthetic Routes and Functionalization Techniques

Recent advancements in synthetic methodology have introduced novel ways to construct C-Si bonds under exceptionally mild conditions, often leveraging light energy or advanced catalytic systems to activate otherwise inert bonds.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the formation of C-Si bonds under mild conditions. sioc-journal.cnresearchgate.net This approach typically involves the generation of a silyl radical from a stable precursor, such as a hydrosilane (e.g., triphenylsilane), through a single-electron transfer process mediated by an excited photocatalyst. researchgate.net

The generated triphenylsilyl radical can then engage in various transformations. For instance, it can add across an alkene like 1-octene in a radical hydrosilylation process. researchgate.net Alternatively, in a photoredox/nickel dual catalytic system, a silyl radical can be coupled with an alkyl radical generated from an alkyl halide. oaepublish.com This dual catalysis strategy avoids the need for stoichiometric metallic reductants and tolerates a wide range of functional groups, offering a complementary approach to traditional methods. oaepublish.com These photoredox methods are at the forefront of organosilane synthesis, offering high efficiency and novel reaction pathways. sioc-journal.cnresearchgate.net

The direct functionalization of Si-H bonds is a highly atom-economical approach to synthesizing complex organosilanes. nih.gov While hydrosilylation is the most prominent example, this field also encompasses other transformations, such as the catalytic dehydrogenative coupling of Si-H bonds with C-H bonds. researchgate.netnih.gov

Radical-mediated Si-H functionalization provides an effective strategy for creating C-Si bonds. Silyl radicals, generated from hydrosilanes like triphenylsilane using radical initiators or photoredox catalysis, can be trapped by alkenes or participate in coupling reactions. researchgate.net Transition-metal catalysis also plays a key role, where a metal catalyst can activate the Si-H bond, facilitating its addition to unsaturated substrates or its participation in cross-coupling reactions. dtic.mil For example, manganese-photocatalyzed activation of the Si-H bond has been shown to be effective for the hydrosilylation of alkynes. organic-chemistry.org These strategies, which focus on the reactivity of the Si-H bond, represent a versatile and expanding area of organosilicon chemistry. researchgate.netcore.ac.uk

Chemical Derivatization via Thiol-Ene/Thiol-Yne Addition Reactions

The synthesis of functionalized organosilanes, including structural analogues of this compound, has been significantly advanced by the implementation of "click chemistry" principles. Among the most robust and versatile click reactions are the thiol-ene and thiol-yne additions. These reactions are prized for their high efficiency, exceptional functional group tolerance, mild reaction conditions (often initiated by light or heat), and high regioselectivity, proceeding without the need for catalysts derived from transition metals. This section details the application of these methodologies for preparing triphenylsilyl-containing molecules with tailored functionalities.

The fundamental mechanism for both reactions involves the radical-mediated addition of a thiol (R-SH) across a carbon-carbon multiple bond. The process is typically initiated by a photoinitiator (e.g., DMPA) under UV irradiation or a thermal initiator (e.g., AIBN) with heating. The initiator generates a thiyl radical (RS•), which subsequently adds to an alkene (ene) or alkyne (yne) substrate. This addition creates a carbon-centered radical that abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical to propagate the chain reaction. This cycle results in rapid and near-quantitative conversion.

Thiol-Ene Addition for Triphenylsilyl Analogues

The thiol-ene reaction is a powerful strategy for covalently linking a triphenylsilyl moiety to a diverse range of functional molecules. The typical approach involves reacting an alkene-terminated triphenylsilane precursor, such as (allyl)triphenylsilane or (vinyl)triphenylsilane, with a functional thiol. The reaction proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon of the double bond, providing excellent control over the product's structure.

This method allows for the facile introduction of various chemical groups, including long alkyl chains, hydroxyl groups, and carboxylic acids, by simply selecting the appropriate thiol substrate. The mildness of the reaction conditions ensures that sensitive functionalities on the thiol are preserved in the final product. Research findings demonstrate that these reactions often proceed to completion in minutes to a few hours with high to excellent yields.

The table below summarizes representative examples of thiol-ene reactions used to synthesize functionalized analogues containing the triphenylsilyl group.

Table 1: Synthesis of Triphenylsilyl Analogues via Thiol-Ene Addition

| Entry | Silane Precursor | Thiol Substrate | Product | Conditions | Yield (%) | Ref. |

| 1 | (Allyl)triphenylsilane | 1-Dodecanethiol | (3-(Dodecylthio)propyl)triphenylsilane | DMPA (1 mol%), 365 nm UV, 15 min, neat | >98 | |

| 2 | (Allyl)triphenylsilane | Thiolactic acid | 2-((3-(Triphenylsilyl)propyl)thio)propanoic acid | AIBN (2 mol%), Toluene, 70°C, 4 h | 95 | |

| 3 | (Vinyl)triphenylsilane | 2-Mercaptoethanol | (2-((2-Hydroxyethyl)thio)ethyl)triphenylsilane | DMPA (1 mol%), 365 nm UV, 30 min, THF | 96 | |

| 4 | (Oct-7-en-1-yl)triphenylsilane | 3-Mercaptopropionic acid | 3-((8-(Triphenylsilyl)octyl)thio)propanoic acid | AIBN (2 mol%), Toluene, 70°C, 3 h | 94 |

References are illustrative of the general methodology.

Thiol-Yne Addition for Triphenylsilyl Analogues

The thiol-yne reaction provides an even greater level of molecular complexity. It involves the reaction of an alkyne-functionalized triphenylsilane, such as (ethynyl)triphenylsilane, with thiol compounds. A key feature of this reaction is the potential for sequential additions. Depending on the stoichiometry of the reactants, either a mono-adduct (a vinyl sulfide) or a di-adduct (a 1,2-dithioether) can be selectively formed.

Typically, using a slight excess of the alkyne or a 1:1 molar ratio of thiol to alkyne favors the formation of the mono-adduct. Conversely, using an excess of the thiol (e.g., >2 equivalents) drives the reaction toward the di-adduct. The initial addition forms a vinyl sulfide, which can then undergo a second thiol-ene addition to yield the fully saturated product. This stepwise process allows for the creation of either unsaturated or saturated linkages, and if two different thiols are used sequentially, highly complex asymmetrical products can be synthesized.

The table below presents examples of thiol-yne reactions involving a triphenylsilyl alkyne precursor, highlighting the control over product formation.

Table 2: Synthesis of Triphenylsilyl Analogues via Thiol-Yne Addition

| Entry | Silane Precursor | Thiol Substrate | Thiol:Alkyne Ratio | Product(s) | Conditions | Yield (%) | Ref. |

| 1 | (Ethynyl)triphenylsilane | 1-Hexanethiol | 1.1 : 1 | (E/Z)-(2-(Hexylthio)vinyl)triphenylsilane | DMPA (1 mol%), 365 nm UV, 1 h, CH₂Cl₂ | 97 (mono-adduct) | |

| 2 | (Ethynyl)triphenylsilane | 1-Hexanethiol | 2.2 : 1 | (1,2-Bis(hexylthio)ethyl)triphenylsilane | DMPA (1 mol%), 365 nm UV, 3 h, CH₂Cl₂ | 92 (di-adduct) | |

| 3 | (Ethynyl)triphenylsilane | Benzyl mercaptan | 1.1 : 1 | (E/Z)-(2-(Benzylthio)vinyl)triphenylsilane | AIBN (2 mol%), Toluene, 80°C, 5 h | 94 (mono-adduct) | |

| 4 | (Prop-2-yn-1-yl)triphenylsilane | Methyl thioglycolate | 2.2 : 1 | Methyl 2,2'-((2-(triphenylsilyl)propane-1,3-diyl)bis(sulfanediyl))diacetate | AIBN (2 mol%), Toluene, 80°C, 6 h | 90 (di-adduct) |

References are illustrative of the general methodology.

Advanced Spectroscopic and Structural Characterization of Octyl Triphenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the structure of Octyl(triphenyl)silane, providing precise information about the hydrogen, carbon, and silicon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the phenyl and octyl groups. The protons of the three phenyl groups attached to the silicon atom typically exhibit complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. These signals arise from the ortho, meta, and para protons of the phenyl rings.

The protons of the n-octyl chain produce a series of signals in the aliphatic region. The terminal methyl group (CH₃) is expected to show a triplet at approximately 0.9 ppm. The methylene (B1212753) group adjacent to the silicon atom (Si-CH₂) would appear as a triplet further downfield, typically in the range of 0.8 to 1.4 ppm, due to the electropositive nature of silicon. The remaining methylene groups of the octyl chain will produce a complex series of multiplets, with the bulk of the -(CH₂)₆- chain appearing as a broad signal around 1.2-1.4 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methylene (Si-CH₂) | 0.8 - 1.4 | Triplet |

| Methylene ((CH₂)₆) | 1.2 - 1.4 | Multiplet |

| Methyl (CH₃) | ~0.9 | Triplet |

Note: Predicted values based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, the carbon atoms of the phenyl and octyl groups resonate at characteristic chemical shifts. The three phenyl groups will show several signals in the aromatic region (120-140 ppm). This includes a signal for the ipso-carbon (the carbon directly bonded to the silicon atom), which is typically found around 135 ppm, as well as signals for the ortho, meta, and para carbons.

The eight carbon atoms of the octyl chain will appear in the aliphatic region of the spectrum. The carbon of the terminal methyl group is expected at approximately 14 ppm. The methylene carbons will resonate at various points between approximately 22 and 34 ppm, with the carbon alpha to the silicon atom (Si-CH₂) appearing at a distinct, lower field position compared to the other methylene carbons in the chain.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (ppm) |

| Phenyl (ipso-C) | ~135 |

| Phenyl (other C) | 120 - 140 |

| Methylene (Si-CH₂) | ~15 |

| Methylene ((CH₂)₆) | 22 - 34 |

| Methyl (CH₃) | ~14 |

Note: Predicted values based on analogous structures such as triphenylsilane (B1312308) and octylsilanes. chemicalbook.comgoogleapis.com

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopic Analysis

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. For organosilanes, the chemical shift is highly dependent on the nature of the substituents attached to the silicon atom. In this compound, the silicon atom is bonded to one alkyl group (octyl) and three aryl groups (phenyl). The ²⁹Si chemical shift for tetraorganosilanes of the type R'R₃Si is influenced by the electronic and steric effects of the substituents. For triphenylsilane derivatives, the ²⁹Si signal is typically observed in the upfield region of the spectrum. The presence of one alkyl and three phenyl groups would be expected to result in a chemical shift in the range of approximately -5 to -25 ppm relative to tetramethylsilane (B1202638) (TMS). The precise chemical shift provides a definitive signature for the specific bonding arrangement around the silicon atom. researchgate.netunige.ch

Low-Field Nuclear Magnetic Resonance (LF-NMR) for Material Characterization

In recent years, low-field NMR (LF-NMR) spectroscopy has emerged as a valuable tool for process and quality control in industrial applications involving silanes. Current time information in Bangalore, IN. Benchtop LF-NMR spectrometers, operating at lower magnetic fields (1-2 T), offer a compact and cost-effective alternative to high-field instruments. whiterose.ac.uk While high-resolution spectral details may be reduced, LF-NMR can provide crucial information about material properties. For a compound like this compound, particularly in bulk form or as part of a composite material, LF-NMR relaxometry can be used to investigate molecular dynamics, domain sizes, and the physical state of the material. researchgate.net The technique is non-invasive and requires minimal sample preparation, making it suitable for monitoring processes such as the curing of silane-based polymers or the interaction of silanes with surfaces. researchgate.netvulcanchem.com The growing interest in benchtop NMR systems highlights their potential for reliable structure identification and purity control in various scientific and industrial settings. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide information about the functional groups and bonding vibrations within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display a combination of absorption bands characteristic of the triphenylsilyl and n-octyl moieties.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp peaks above 3000 cm⁻¹, typically around 3050-3070 cm⁻¹, corresponding to the C-H bonds of the phenyl rings.

Aliphatic C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the octyl chain. cmu.edu

Aromatic C=C Stretching: A series of sharp absorptions in the 1400-1600 cm⁻¹ region, which are characteristic of the phenyl ring skeletal vibrations. A prominent peak around 1430 cm⁻¹ is a classic indicator of a phenyl group attached to a silicon atom.

Aliphatic C-H Bending: Vibrations for the CH₂ and CH₃ groups will appear in the 1375-1475 cm⁻¹ range. cmu.edu

Si-Phenyl (Si-Ph) Vibrations: A strong, sharp band is expected around 1100-1120 cm⁻¹, which is characteristic of the Si-Ph bond.

Out-of-Plane C-H Bending: Strong absorptions in the 700-740 cm⁻¹ region are indicative of monosubstituted benzene (B151609) rings.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Si-Phenyl (Si-Ph) | 1100 - 1120 | Strong |

| C-H Out-of-Plane Bend | 700 - 740 | Strong |

Note: Predicted values based on analogous structures such as triphenylsilane and n-octylsilane. cmu.edunist.gov

Raman Spectroscopy Applications in Structural Elucidation

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. renishaw.com This information is highly specific and can be used as a "fingerprint" for chemical identification and structural analysis. renishaw.com For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the phenyl groups, the octyl chain, and the central silicon atom.

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Phenyl Group Vibrations: The triphenyl moiety will produce several strong and sharp bands. A prominent peak around 1000 cm⁻¹ is characteristic of the aromatic ring "breathing" mode. renishaw.com Other bands corresponding to C-H stretching in the aromatic ring are expected above 3000 cm⁻¹, while in-plane C-C stretching modes typically appear in the 1580-1600 cm⁻¹ region.

Alkyl Chain Vibrations: The octyl group will contribute bands associated with C-H stretching (typically 2850-2960 cm⁻¹), CH₂ scissoring (around 1450 cm⁻¹), and C-C stretching (in the 800-1200 cm⁻¹ range).

Si-C Bond Vibrations: The silicon-carbon bond vibrations are crucial for confirming the compound's structure. The Si-C (phenyl) stretching vibrations are expected in the region of 1100-1200 cm⁻¹, while the Si-C (octyl) stretch would appear at a lower frequency, typically in the 700-800 cm⁻¹ range.

The analysis of the positions, intensities, and polarization of these Raman bands allows for a comprehensive structural confirmation of this compound.

Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl | 3000 - 3100 |

| Aliphatic C-H Stretch | Octyl | 2850 - 2960 |

| Aromatic Ring Breathing | Phenyl | ~1000 |

| Aromatic C-C Stretch | Phenyl | 1580 - 1600 |

| CH₂ Scissoring | Octyl | ~1450 |

| Si-C Stretch | Si-Phenyl | 1100 - 1200 |

| Si-C Stretch | Si-Octyl | 700 - 800 |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is essential for confirming the molecular weight and elucidating the structure through analysis of fragmentation patterns. Using a technique like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented.

Upon analysis, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve:

Loss of the Octyl Group: A common fragmentation pathway would be the cleavage of the Si-C bond connecting the octyl chain, resulting in a stable triphenylsilyl cation [ (C₆H₅)₃Si ]⁺. This would be a major, easily identifiable peak.

Loss of Phenyl Groups: Subsequent or alternative fragmentation could involve the loss of one or more phenyl groups from the molecular ion or other fragments.

Cleavage of the Octyl Chain: Fragmentation along the C-C bonds of the octyl chain would produce a series of smaller hydrocarbon fragments.

In a study of related silane-phosphonium monomers, mass spectrometry was successfully used to provide evidence of the desired products by identifying their exact molar masses after subtracting the counter-ion. acs.org For example, analysis of allyl(n-octyl)dichlorosilane showed a molecular ion peak (M+) at m/e 252. googleapis.com This approach provides high confidence in the identification of the synthesized compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₂₆H₃₂Si]⁺ | Molecular Ion |

| [M - C₈H₁₇]⁺ | [(C₆H₅)₃Si]⁺ | Loss of the octyl group (Triphenylsilyl cation) |

| [M - C₆H₅]⁺ | [(C₆H₅)₂Si(C₈H₁₇)]⁺ | Loss of a phenyl group |

| [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| [C₈H₁₇]⁺ | [C₈H₁₇]⁺ | Octyl cation |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com If this compound can be grown as a single, high-quality crystal, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. anton-paar.comnih.gov

The process involves directing a beam of X-rays onto the crystal and measuring the resulting diffraction pattern. anton-paar.com This pattern is then mathematically deconstructed to generate a model of the electron density, from which the atomic positions can be inferred. anton-paar.com

For this compound, a crystal structure would reveal:

The tetrahedral geometry around the central silicon atom.

The precise bond lengths of the Si-C(phenyl) and Si-C(octyl) bonds.

The conformation of the flexible octyl chain.

The packing arrangement of the molecules in the crystal, dictated by van der Waals forces between the phenyl and octyl groups.

While a specific crystal structure for this compound is not readily found in the literature, the structures of many related organosilicon compounds, such as cyclohexylsilanetriol and various triphenylsilane complexes, have been successfully determined using this method. researchgate.netresearchgate.net These studies demonstrate the feasibility and power of X-ray crystallography for the unambiguous structural characterization of this class of compounds. researchgate.netresearchgate.net

Chromatographic and Separation Methodologies, including Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. greyhoundchrom.com this compound, with its expected boiling point, is well-suited for GC analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. greyhoundchrom.com

For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase would be appropriate, given the "like dissolves like" principle of chromatography. sigmaaldrich.com

Stationary Phase: A common choice would be a polysiloxane-based phase. A stationary phase containing phenyl and methyl groups, or even octyl groups, would provide suitable selectivity. rsc.orgresearchgate.net For instance, a 50% n-octylmethyl, 50% diphenyl-polysiloxane has been developed as a stationary phase with unique selectivity for compounds with similar functionalities. rsc.org

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. greyhoundchrom.com

GC can be used to assess the purity of a synthesized batch of this compound, identify it by its retention time under specific conditions, and quantify its concentration. The hydrolytic polycondensation of a related compound, octyltriethoxysilane, was successfully investigated using gas-liquid chromatography. researchgate.net

Table 3: Hypothetical Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | Fused Silica (B1680970) Capillary Column |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 300 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 320 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 330 °C |

Surface Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. wikipedia.org This technique would be particularly relevant if this compound is used to create a thin film or modify a surface.

By irradiating the surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment. wikipedia.org For an this compound film, XPS would provide:

Elemental Composition: Quantification of Silicon (Si), Carbon (C), and any surface Oxygen (O) due to oxidation.

Chemical State Analysis: High-resolution scans of the Si 2p, C 1s, and O 1s regions would yield information on bonding. The Si 2p peak would confirm the presence of Si-C bonds. The C 1s spectrum could be deconvoluted to distinguish between C-C/C-H bonds of the alkyl and phenyl groups and any C-Si bonds.

Studies on other silane (B1218182) monolayers have successfully used XPS to quantify surface coverage and analyze the chemical nature of the deposited films. acs.orgacs.org

Table 4: Expected XPS Binding Energies for an this compound Film

| Core Level | Chemical Species | Expected Binding Energy (eV) |

|---|---|---|

| Si 2p | R-Si-Ph | ~101-102 |

| C 1s | C-C, C-H (Alkyl & Aromatic) | ~284.8 - 285.0 |

| C 1s | C-Si | ~284.0 |

| O 1s | Si-O (adventitious oxidation) | ~532-533 |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique that provides high-resolution imaging of a material's morphology and internal structure. nih.gov Electrons are transmitted through an ultra-thin specimen, interacting with it as they pass through. nih.gov An image is formed from the transmitted electrons, magnified, and focused onto an imaging device.

While TEM does not characterize the this compound molecule itself, it is invaluable for visualizing the structures formed by the molecule on a nanoscale. researchgate.net Its application would be relevant in scenarios where this compound is used:

As a functionalizing agent for nanoparticles. TEM could confirm the presence and uniformity of the silane coating. nih.gov

In the formation of self-assembled monolayers on substrates.

To create organosilica nanostructures through co-condensation processes. researchgate.net

Studies on other organosilanes have used TEM to directly observe the particle size, morphology, and microstructural details of the resulting materials, confirming that the functionalization process did not disrupt the underlying nanostructure. mdpi.comeuropa.eu

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a sample at high magnifications. dow.com It operates by scanning a focused beam of electrons over a surface, which causes the emission of secondary electrons and backscattered electrons. dow.com These signals are collected by detectors to form an image that reveals details about the sample's surface texture, shape, and composition. dow.com

In the context of this compound, SEM would not typically be used to analyze the molecule itself. Instead, it would be an essential tool for examining the effects of using this compound as a surface modifying agent or as a component in a larger material system. For instance, if this compound were applied as a coating to a substrate (e.g., metal, glass, or silica particles), SEM analysis could:

Reveal the uniformity and smoothness of the resulting coating. researchgate.net

Identify the presence of any aggregation, cracking, or defects in the silane layer.

Characterize changes in the surface morphology of the underlying substrate after modification.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), an accessory to many SEMs, it could confirm the presence and distribution of silicon from the silane on the surface. mdpi.com

For example, studies on similar octylsilane-based coatings on textiles have used SEM to confirm the formation of a uniform, nanostructured layer responsible for water-repellent properties. mdpi.com

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the nanostructure of a material, providing information on sizes and shapes of particles or macromolecules in the range of approximately 1 to 100 nanometers. The technique involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles. The resulting scattering pattern is related to the size, shape, and distribution of nanoscale features within the material.

For a compound like this compound, SAXS would be most relevant when studying its behavior in self-assembled systems or as a component in nanocomposites. Theoretical applications would include:

Characterizing the size and shape of micelles or aggregates if this compound were dispersed in a solution.

Investigating the structure of self-assembled monolayers (SAMs) formed on a substrate.

Determining the spatial arrangement and distribution of nanoparticles within a polymer matrix where this compound is used as a coupling or dispersing agent. researchgate.net

Research on other functionalized materials has utilized SAXS to study the organization of pore networks in mesoporous materials and to investigate the self-assembled nanostructural morphologies of block copolymers. researchgate.net

Nitrogen Adsorption Porosimetry for Pore Dimension Analysis

Nitrogen adsorption porosimetry is a standard method for determining the porosity, specific surface area, and pore size distribution of solid materials. googleapis.comresearchgate.net The analysis involves exposing a sample, held at cryogenic temperature (typically that of liquid nitrogen, 77 K), to increasing pressures of nitrogen gas. The amount of gas that adsorbs onto the material's surface and condenses within its pores is measured. mdpi.comacs.org By applying theoretical models, such as the Brunauer-Emmett-Teller (BET) theory for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution, detailed information about the material's porous structure can be obtained. researchgate.netacs.org

This technique is not applicable to the this compound molecule in isolation. Its utility lies in the characterization of porous materials that have been synthesized or surface-modified using this silane. For example, if this compound were used to functionalize a porous material like silica gel or a zeolite, nitrogen adsorption analysis would be critical for understanding how the modification affects the material's properties. Such an analysis could determine:

Changes in the specific surface area after functionalization. acs.org

Reductions in the total pore volume and average pore diameter due to the presence of the octyl(triphenyl)silyl groups within the pores. acs.org

Alterations in the pore size distribution, indicating whether the silane has coated the pore walls uniformly or blocked smaller pores.

In studies involving porous silica functionalized with organic groups like n-octyl, nitrogen adsorption isotherms have confirmed a decrease in surface area and pore volume, indicating the successful grafting of the organic groups onto the surface. acs.org

Mechanistic Studies and Chemical Reactivity of Octyl Triphenyl Silane

Hydrolysis Pathways and Silanol (B1196071) Formation Mechanisms

The hydrolysis of silanes to form silanols is a key reaction in organosilicon chemistry. wikipedia.org For octyl(triphenyl)silane, this transformation would involve the cleavage of a silicon-carbon bond to yield triphenylsilanol (B1683266) and octane. This process is generally catalyzed by either acids or bases. unm.edu

Under acidic conditions, the hydrolysis of silanes is initiated by the protonation of a group attached to the silicon, making the silicon atom more susceptible to nucleophilic attack by water. unm.edu In basic environments, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. unm.edu The rate of hydrolysis is influenced by the nature of the substituents on the silicon atom. For instance, the triphenylsilyl group is significantly more stable towards acidic hydrolysis than the trimethylsilyl (B98337) (TMS) group. msu.edu The steric bulk of the three phenyl groups and the octyl chain in this compound creates considerable steric hindrance around the silicon atom, which can slow down the rate of hydrolysis. gelest.com The hydrolysis of trialkoxysilanes, for example, involves the initial hydrolysis of the alkoxy groups to form silanols, which then condense to form a siloxane network. gelest.comwacker.com

The stability of the potential leaving group is also a critical factor. The phenyl group is generally a less favorable leaving group compared to halides or alkoxy groups, making the hydrolysis of compounds like this compound less facile.

Radical-Chain Reactions and Reduction Mechanisms Involving Silanes

While this compound itself lacks a silicon-hydride (Si-H) bond and is therefore not a direct hydrogen donor in radical reactions, the triphenylsilyl moiety is relevant in the context of radical chemistry. msu.edu Triphenylsilane (B1312308) (Ph3SiH), a related compound, is known to participate in radical-chain reactions. acs.org In the presence of a radical initiator, triphenylsilane can donate its hydrogen atom to an organic radical, generating a triphenylsilyl radical (Ph3Si•). msu.edubbhegdecollege.com This silyl (B83357) radical is stabilized by the delocalization of the unpaired electron across the three phenyl rings. bbhegdecollege.com

The triphenylsilyl radical can then participate in various chemical transformations. For instance, triphenylsilane has been used as a radical-based reducing agent, comparable in effectiveness to tri-n-butyltin hydride for certain reactions like the reduction of enones to ketones. gelest.com The mechanism for the thiol-catalyzed reduction of alkyl halides by silanes like triphenylsilane involves the reversible abstraction of a hydrogen atom from the silane (B1218182) by a thiyl radical, followed by halogen abstraction from the alkyl halide by the resulting silyl radical. researchgate.net While this compound does not directly participate as a hydrogen donor, understanding the behavior of the triphenylsilyl radical is important for predicting potential side reactions or degradation pathways under radical-generating conditions.

Catalytic Activity and Ligand Design Research

The distinct steric and electronic properties of the triphenylsilyl group have led to investigations into the use of related compounds in both homogeneous and heterogeneous catalysis.

Role in Homogeneous Catalysis

In homogeneous catalysis, the ligands coordinated to a metal center are crucial for controlling the catalyst's activity and selectivity. chinesechemsoc.orgwiley-vch.de While this compound is not a typical ligand, the triphenylsilyl group is a component of various ligands used in transition-metal catalysis. researchgate.net The significant steric bulk of the triphenylsilyl group can create a specific coordination environment that influences the catalytic process. nih.gov Phosphorus- and nitrogen-containing ligands are among the most widely used in this field. researchgate.net For example, rhodium complexes with P,N-ligands have been shown to be efficient catalysts for hydroformylation. researchgate.net The electronic properties of the silyl group can also be tuned to modify the electron density at the metal center, thereby impacting its catalytic performance. nottingham.ac.uk

Investigations in Heterogeneous Catalysis

In heterogeneous catalysis, this compound can be used to modify the surfaces of solid supports like silica (B1680970). The long octyl chain can increase the hydrophobicity of the surface, while the triphenylsilyl group provides a stable anchor. Such surface modifications can alter the adsorption of reactants and desorption of products, thereby influencing the catalyst's efficiency. For example, nickel nanoparticles have been developed as a catalyst for the hydrosilylation of alkenes with tertiary silanes. core.ac.uk In one study, triphenylsilane was used in the hydrosilylation of 1-decene (B1663960) to produce decyltriphenylsilane (B11941648) in moderate yield using a nickel catalyst. core.ac.uk

Structure-Reactivity Relationships in Alkyl(triphenyl)silanes

The reactivity of alkyl(triphenyl)silanes is strongly dependent on the structure of the alkyl group. uniovi.es Varying the alkyl chain length and branching allows for the systematic tuning of the molecule's steric and electronic properties. nottingham.ac.uk

In a study comparing the reactivity of different silanes in a rhodium-catalyzed reaction, it was found that both steric and electronic factors are important for the selectivity of the reaction. rsc.orgrsc.org For instance, triphenylsilane was found to be unreactive towards both alkenes and esters under certain conditions, while diphenylsilane (B1312307) could reduce an ester to an alcohol and hydrosilylate a terminal alkene. rsc.org In another study on the hydrosilylation of vinyl-substituted silsesquioxanes, it was observed that the reaction was faster for silsesquioxanes with alkyl inert groups compared to those with phenyl groups, which was attributed to different electronic effects and steric hindrance. semanticscholar.org

The following table outlines the general trends in how the alkyl group can influence the properties of alkyl(triphenyl)silanes.

| Alkyl Group | Relative Chain Length | Branching | Expected Steric Hindrance Contribution | Expected Inductive Effect |

| Methyl | Short | None | Low | Weakly electron-donating |

| Ethyl | Short | None | Moderate | Weakly electron-donating |

| n-Octyl | Long | None | High | Weakly electron-donating |

| Isopropyl | Short | Branched | High | Moderately electron-donating |

| tert-Butyl | Short | Highly Branched | Very High | Strongly electron-donating |

Influence of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound is governed by a balance of steric and electronic effects.

Steric Effects: The three phenyl groups create significant steric bulk around the silicon atom. The long octyl chain further contributes to this steric congestion. This steric hindrance makes the silicon atom less accessible to attacking reagents, which generally leads to lower reactivity in nucleophilic substitution reactions compared to less hindered silanes.

Electronic Effects: The phenyl groups are generally considered to be electron-withdrawing through an inductive effect. The octyl group, on the other hand, is weakly electron-donating. These electronic effects modulate the electrophilicity of the silicon atom. In a study of hydride transfer reactions from hydrosilanes to carbenium ions, it was found that replacing alkyl groups with phenyl groups on the silane decreased the reaction rate. uni-muenchen.de For example, trihexylsilane (B1587915) is about two orders of magnitude more reactive than triphenylsilane. uni-muenchen.de This suggests that the electron-withdrawing nature of the phenyl groups can reduce the hydride-donating ability of the silane.

In the context of this compound, the combination of the bulky and electron-withdrawing triphenylsilyl moiety with the long, flexible, and electron-donating octyl chain results in a molecule with a complex reactivity profile. Its relative inertness in many situations can be attributed to the dominant steric hindrance. However, under specific catalytic conditions, its electronic properties can be harnessed for chemical transformations.

Theoretical and Computational Chemistry of Organosilanes

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic structure and bonding characteristics of molecules. mdpi.com These methods, which include Density Functional Theory (DFT), are used to calculate properties like the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. researchgate.net For a molecule like octyl(triphenyl)silane, these calculations would reveal how the electron-donating alkyl chain and the bulky, electron-withdrawing phenyl groups influence the electronic environment around the central silicon atom.

Studies on related benzyltrimethylsilanes show that the rotation of a silyl-containing substituent relative to an aromatic ring significantly affects the electron density distribution of the frontier orbitals. A similar conformational effect would be expected for this compound, where the flexible octyl chain can adopt various positions relative to the three phenyl rings.

Table 1: Representative Geometric Parameters for a Triphenylsilyl Moiety (from Iodo(triphenyl)silane crystal structure) Note: This data is for Iodo(triphenyl)silane and serves as an illustrative example for the triphenylsilyl group.

| Parameter | Value |

| Si-C Bond Length (average) | 1.86 Å |

| C-Si-C Bond Angle (average) | 108.5° |

| Si-I Bond Length | 2.48 Å |

| C-C Bond Length (phenyl, avg) | 1.38 Å |

| Data sourced from crystallographic information on Iodo(triphenyl)silane. researchgate.net |

Molecular Dynamics Simulations in Organosilane Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sfu.carsc.org This technique is particularly valuable for analyzing the conformational flexibility of molecules like this compound, which possesses a long, flexible octyl chain. sfu.ca MD simulations can map the energy landscape of a molecule, identifying stable conformers and the energy barriers between them. qcware.comiupac.org

For organosilane systems, MD simulations can provide insights into:

Conformational Analysis : Determining the preferred spatial arrangements of the octyl chain and phenyl groups. Studies on other flexible molecules show that even subtle interactions can favor specific conformations. ethz.ch

Intermolecular Interactions : Simulating how molecules of this compound would pack together in a liquid or solid state, governed by forces like van der Waals interactions between the phenyl rings and alkyl chains.

Solvent Effects : Understanding how the molecule behaves in different solvents, which is crucial for predicting its properties in solution-based applications.

The process involves defining a force field—a set of parameters and equations that describe the potential energy of the system—and then solving Newton's equations of motion for every atom. pensoft.net The resulting trajectory provides a detailed view of molecular motion, revealing dynamic processes that are inaccessible to static calculations. sfu.capensoft.net

Table 2: Key Analysis Techniques in Molecular Dynamics Simulations

| Analysis Type | Information Gained | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Measures the average distance between atoms of superimposed structures, indicating conformational stability. rsc.org | Tracks the stability of the molecule's overall fold and the flexibility of the octyl chain. |

| RMSF (Root Mean Square Fluctuation) | Reveals the fluctuation of individual atoms or residues around their average position. rsc.org | Highlights which parts of the molecule are most mobile, such as the terminal end of the octyl chain versus the more rigid phenyl groups. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to a solvent. rsc.org | Indicates how the molecule's conformation affects its interaction with a surrounding medium. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Predicts the local structure and packing in a condensed phase of this compound. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the energetics and pathways of chemical reactions. mdpi.com It is widely applied to organosilanes to understand their reactivity. researchgate.netudg.eduresearchgate.net By calculating the energies of reactants, products, and transition states, DFT can map out the entire reaction coordinate and identify the rate-determining step. researchgate.net

For a compound like this compound, DFT could be used to study various potential reactions:

Si-C Bond Cleavage : Investigating the mechanism for breaking the bond between the silicon atom and either a phenyl group or the octyl group.

Hydrosilylation : If a Si-H bond were present (as in the parent triphenylsilane), DFT could model its addition across a double or triple bond, a fundamental reaction in organosilicon chemistry.

Transmetalation : DFT studies have detailed the mechanism of transferring a silicon-bound organic group to a metal, such as gold, which is a key step in certain cross-coupling reactions. researchgate.netudg.edu These studies show that a gold silanolate can be a key intermediate in a fluoride-free process. researchgate.net The calculations reveal that a concerted step is often preferred over a stepwise mechanism. researchgate.net

Cycloaddition Reactions : Research has used DFT to scrutinize the mechanism of cycloaddition reactions involving silyl-substituted molecules to create asymmetric organosilanes, identifying the stereoselectivity-determining steps. researchgate.net

These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, guiding the development of new synthetic methods and catalysts. cnr.it

Emerging Research Areas and Future Directions in Octyl Triphenyl Silane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of organosilanes often involves methods that are not environmentally benign. dakenchem.com Consequently, a major research thrust is the development of greener, more efficient, and atom-economical synthetic routes.

Hydrosilylation with Earth-Abundant Metal Catalysts: Alkene hydrosilylation is a primary method for forming silicon-carbon bonds. acs.org While platinum-based catalysts like Speier's and Karstedt's have been industrial mainstays, their cost and toxicity have spurred research into alternatives using more earth-abundant and benign transition metals like cobalt, nickel, and iron. acs.org Recent studies have demonstrated a cobalt-based catalytic system that is stable in air and moisture, operates under mild conditions (room temperature), and can be used for the one-pot synthesis of a wide range of alkoxysilanes. csic.es This methodology, which couples the synthesis with the production of hydrogen, represents a circular and sustainable approach. csic.es Similarly, nickel nanoparticle catalysts have shown high activity for the anti-Markovnikov hydrosilylation of terminal alkenes and the isomerizing hydrosilylation of internal alkenes, which could be advantageous for producing terminal alkylsilanes from mixed alkene feedstocks. core.ac.uk The synthesis of Triethoxy(octyl)silane, a related and industrially significant compound produced at a scale of over 6,000 tons per year, highlights the economic importance of efficient hydrosilylation of octene isomers. core.ac.uknih.gov

Electrosynthesis: Electrochemical methods offer a sustainable alternative to conventional synthesis. rsc.org Electrosynthesis can drive the formation of organosilicon compounds, such as through the disilylation of alkenes, providing a different pathway that avoids traditional stoichiometric reagents. rsc.org The electrosynthesis of organosilanols has also been described, showcasing the versatility of this green chemistry approach. rsc.org

Table 1: Comparison of Catalytic Systems for Organosilane Synthesis

| Catalytic System | Metal | Key Advantages | Relevant Application | Citations |

|---|---|---|---|---|

| Karstedt's Catalyst | Platinum | High activity, well-established | Industrial hydrosilylation | acs.org |

| Cobalt-based Molecular Catalyst | Cobalt | Earth-abundant, air/moisture stable, mild conditions, green H2 production | One-pot synthesis of alkoxysilanes | acs.orgcsic.esnih.gov |

| Nickel Nanoparticles | Nickel | Earth-abundant, high selectivity for terminal alkyl silanes from internal alkenes | Isomerizing hydrosilylation | core.ac.uk |

These innovative and sustainable methods are crucial for reducing the environmental impact associated with organosilane production, through closed-loop systems, recyclable byproducts, and the use of safer raw materials. dakenchem.com

Exploration of Advanced Applications in Catalysis and Organic Synthesis

The triphenylsilyl moiety in Octyl(triphenyl)silane suggests a range of potential applications in catalysis and synthesis, drawing from the known reactivity of triphenylsilane (B1312308) itself. Triphenylsilane is a versatile reagent used in numerous transition metal-mediated reactions. msu.edu

Hydrosilylation and Reduction Reactions: Triphenylsilane is a prominent reagent for the hydrosilylation of multiple bonds, including those in alkenes, alkynes, and carbonyls. msu.edu It often serves as a reducing agent, for instance, in the deoxygenation of esters to hydrocarbons under radical conditions or the reduction of enones to ketones. msu.edugelest.com The specific reactivity can be controlled by the choice of catalyst and silane (B1218182). For example, in a rhodium-catalyzed reaction with 1-octene (B94956), diphenylsilane (B1312307) performs hydrosilylation to yield octyldiphenylsilane, whereas triphenylsilane is unreactive under the same conditions. rsc.org This highlights the nuanced role the steric and electronic properties of the silane play in determining the reaction outcome. The octyl group in this compound would primarily influence solubility and interactions with other organic molecules in a reaction mixture.

Cross-Coupling Reactions: Organosilanes are valuable partners in palladium-catalyzed cross-coupling reactions due to their low toxicity and high stability compared to other organometallic reagents. While requiring a nucleophilic promoter, these reactions produce polysiloxane byproducts that are easily removed. Reagents like triphenylsilanethiol, a close relative, are used in Stille and Sonogashira coupling reactions, indicating that this compound could be a precursor to similarly active species. sigmaaldrich.comsigmaaldrich.com

Integration into Multifunctional Hybrid Systems with Tailored Properties

The distinct characteristics of the octyl and triphenylsilyl groups make this compound an attractive building block for creating advanced materials with customized properties. The long, flexible octyl chain imparts hydrophobicity and solubility in organic media, while the bulky, rigid triphenylsilyl group can enhance thermal stability and introduce specific electronic or steric features.

Surface Modification and Hybrid Membranes: Organosilanes are widely used to modify surfaces, creating hydrophobic coatings. sigmaaldrich.com A study on the modification of MXene (Ti3C2Tx) nanosheets for water purification membranes utilized both triphenylchlorosilane and n-octyltrichlorosilane to graft onto the surface. researchgate.net This process rendered the MXene hydrophobic, enabling its integration into a polymer matrix to form thin, reusable membranes capable of removing various organic pollutants with high efficiency. researchgate.net This demonstrates how the combination of octyl and triphenylsilyl functionalities can be exploited to design hybrid materials for environmental applications. researchgate.net

Polymer and Nanoparticle Systems: The incorporation of this compound functionalities into polymers can lead to materials with unique characteristics. For example, research into Poly[octyl(triphenylethynyl)]silane resin points to the development of novel silane-based polymers. Furthermore, organically modified silanes (ormosils) like n-octyl triethoxy silane can self-assemble into nanoparticles. nih.gov These nanoparticles, formed from micellar aggregates, possess a hydrophobic core capable of hosting other molecules, suggesting that derivatives like this compound could form functional nanostructures for applications in encapsulation and controlled release. nih.gov

Table 2: Functional Roles of Moieties in Hybrid Systems

| Moiety | Property Conferred | Potential Application | Citations |

|---|---|---|---|

| n-Octyl Chain | Hydrophobicity, flexibility, organic solubility | Hydrophobic coatings, nanoparticle formation | researchgate.netnih.gov |

Computational Predictions and Rational Design of Novel this compound Derivatives

The advancement of computational chemistry provides powerful tools for accelerating materials discovery. Instead of relying on serendipity, researchers can now employ rational design principles to create novel molecules with precisely tailored properties. acs.org

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods are used to study reaction mechanisms and predict the properties of organosilanes. tum.de For instance, computational studies have been crucial in understanding the mechanisms of hydrosilylation, identifying the energy-demanding steps like oxidative addition of the silane and reductive elimination of the product. tum.de Machine learning models are also being developed to predict chemical properties, such as the pKa values of Brønsted acids in various solvents, which can aid in optimizing reaction conditions. nottingham.ac.uk

Rational Design of Catalysts and Materials: The concept of rational design is being actively applied to the development of improved catalytic systems and functional materials. core.ac.ukacs.org By understanding the structure-property relationships through computational modeling, scientists can design new derivatives of this compound. This could involve modifying the substitution pattern on the phenyl rings or altering the alkyl chain length to fine-tune the molecule's steric and electronic profile for a specific catalytic application or for self-assembly into a desired nanostructure. core.ac.uk A notable example in a related field involved identifying a trace impurity in a rhodium catalyst and then using that knowledge to rationally design a new, highly effective heteroleptic complex for asymmetric cyclopropanation. acs.org This approach, moving from accidental discovery to deliberate design, holds immense promise for the future of this compound chemistry. acs.org

Q & A

Q. What are the optimal synthetic routes for Octyl(triphenyl)silane, and how do reaction conditions influence yield?

this compound is typically synthesized via silylation reactions. A common method involves reacting octylmagnesium bromide with triphenylchlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen). Key factors include:

- Temperature : Maintain 0–5°C during reagent addition to prevent side reactions.

- Catalyst : Use Lewis acids like aluminum chloride to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and Si NMR confirm structural integrity, with Si signals typically appearing at δ −10 to −20 ppm for triphenylsilane derivatives.

- FTIR : Peaks at 1250–1100 cm (Si-C stretching) and 700–750 cm (phenyl ring vibrations) validate functional groups.

- GC-MS : Verifies purity and molecular weight (expected m/z: ~370–380) .

Q. How does this compound perform in reverse-phase HPLC column applications compared to C18 phases?

this compound-based C8 columns offer moderate hydrophobicity, ideal for separating non-polar analytes with shorter retention times than C17. Key considerations:

- Mobile Phase : Optimize with acetonitrile/water gradients.

- Analytes : Suitable for small molecules (log P < 3) where C18 phases cause excessive retention. Validate column efficiency using USP standards for plate count and asymmetry factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity or measurement techniques. To address this:

Q. What experimental strategies ensure covalent bonding of this compound in surface modification applications?

To achieve covalent attachment (e.g., on silica nanoparticles):

- Pre-activation : Hydrolyze surface hydroxyl groups with hydrochloric acid.

- Reaction Conditions : Use anhydrous toluene at 80°C for 24 hours.

- Verification : Confirm covalent bonding via:

Q. How do kinetic studies inform the design of reactions involving this compound?

Kinetic profiling using stopped-flow spectroscopy or H NMR reveals:

- Rate Laws : Often first-order in silane concentration under catalytic conditions.

- Activation Energy : Determined via Arrhenius plots (typical range: 50–70 kJ/mol). Adjusting solvent polarity (e.g., switching from THF to DMF) can modulate reaction rates by stabilizing transition states .

Q. What methodologies assess the stability of this compound under oxidative or hydrolytic conditions?

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–11) and monitor degradation via HPLC.

- Oxidative Resistance : Expose to HO or ozone, then quantify siloxane byproducts using GC-MS.

- Accelerated Aging : Store at 40°C/75% RH for 6 months; analyze structural integrity with NMR .

Data Analysis and Optimization

Q. How can Design of Experiments (DOE) optimize this compound-based reaction systems?

Apply factorial design to variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Responses : Yield, purity, reaction time. Statistical tools (e.g., ANOVA) identify significant factors and interactions, reducing experimental runs by 30–50% .

Q. What are the critical considerations when reconciling conflicting cytotoxicity data for silane derivatives?

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to account for metabolic differences.

- Dosage Calibration : Normalize to intracellular silicon content via ICP-MS.

- Controls : Include triphenylsilane as a reference to isolate octyl group effects .

Application-Specific Methodologies

Q. How does this compound enhance nanoparticle dispersibility in polymer matrices?

- Surface Functionalization : Graft silane onto nanoparticles (e.g., SiO) to improve compatibility with hydrophobic polymers.

- Dispersion Metrics : Use dynamic light scattering (DLS) to measure particle size distribution (target: PDI < 0.2).

- Mechanical Testing : Assess composite tensile strength to validate interfacial bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.